Topoisomerase IV Target Potency and Resistance Selection Frequency: Trovafloxacin vs. Ciprofloxacin, Levofloxacin, Sparfloxacin, and Pefloxacin in S. aureus
Trovafloxacin was at least five-fold more potent than ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin in stimulating topoisomerase IV-mediated DNA cleavage in S. aureus [1]. This intrinsic target potency translates directly to resistance prevention: first-step mutants were selected at a frequency of 1.1 × 10⁻¹⁰ with trovafloxacin (at 2–4× MIC) compared to 3.0 × 10⁻⁷ to 3.0 × 10⁻⁸ with levofloxacin or ciprofloxacin—a ≥2,700-fold lower mutation rate [1]. Against 29 clinical S. aureus isolates harboring known gyrA and/or grlA mutations, trovafloxacin yielded MIC50 and MIC90 values of 1 and 4 μg/ml, whereas ciprofloxacin gave 32 and 128 μg/ml (32-fold higher MIC50), and pefloxacin gave 128 and 256 μg/ml [1].
| Evidence Dimension | Resistance mutation frequency (first-step mutants at 2–4× MIC) |
|---|---|
| Target Compound Data | 1.1 × 10⁻¹⁰ |
| Comparator Or Baseline | Levofloxacin or ciprofloxacin: 3.0 × 10⁻⁷ to 3.0 × 10⁻⁸ |
| Quantified Difference | ≥2,700-fold lower mutation frequency for trovafloxacin |
| Conditions | Quinolone-susceptible S. aureus RN4220, direct plating method |
Why This Matters
The dramatically lower resistance selection frequency directly reduces the probability of on-treatment resistance emergence, a key consideration for selecting trovafloxacin as a comparator or tool compound in resistance mechanism studies.
- [1] Gootz TD, Zaniewski RP, Haskell SL, et al. Activities of trovafloxacin compared with those of other fluoroquinolones against purified topoisomerases and gyrA and grlA mutants of Staphylococcus aureus. Antimicrob Agents Chemother. 1999;43(8):1845–1855. View Source
